1-Fluoro-2-isocyanato-3-methylbenzene
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Overview
Description
1-Fluoro-2-isocyanato-3-methylbenzene, also known as o-Fluoro-2-isocyanatotoluene, is a fluorinated aromatic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . This compound is notable for its applications in materials science, chemistry, and biology due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-2-isocyanato-3-methylbenzene typically involves the reaction of 3-fluoro-2-methylaniline with triphosgene in the presence of sodium bicarbonate in dichloromethane at 0°C . The reaction proceeds as follows:
- Dissolve 3-fluoro-2-methylaniline in dichloromethane under an argon atmosphere.
- Cool the solution to 0°C and add aqueous saturated sodium bicarbonate.
- Add triphosgene and stir the reaction mixture at 0°C for 1 hour.
- Extract the product with dichloromethane, dry over magnesium sulfate, and remove the solvent to yield the desired compound .
Chemical Reactions Analysis
1-Fluoro-2-isocyanato-3-methylbenzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and polymerization . Common reagents and conditions used in these reactions include:
Electrophilic Aromatic Substitution: The compound can react with electrophiles such as bromine or nitric acid to form substituted derivatives.
Nucleophilic Addition: The isocyanate group can react with nucleophiles like amines or alcohols to form ureas or carbamates.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes or other polymeric materials.
Scientific Research Applications
1-Fluoro-2-isocyanato-3-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is employed in the modification of biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as amines, alcohols, and thiols to form stable urea, carbamate, or thiocarbamate linkages . This reactivity is exploited in various applications, including the synthesis of polymers and the modification of biomolecules.
Comparison with Similar Compounds
1-Fluoro-2-isocyanato-3-methylbenzene can be compared with other fluorinated isocyanates such as:
1-Fluoro-2-isocyanato-4-methylbenzene: Similar in structure but with the isocyanate group at a different position, leading to different reactivity and applications.
2-Fluoro-5-methylphenyl isocyanate: Another fluorinated isocyanate with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
1-fluoro-2-isocyanato-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZANGQFKOFMJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1322089-89-3 |
Source
|
Record name | 1-fluoro-2-isocyanato-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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